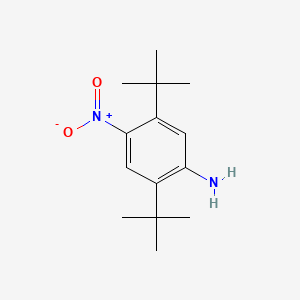

2,5-Ditert-butyl-4-nitroaniline

Description

2,5-Ditert-butyl-4-nitroaniline is a nitro-substituted aromatic amine characterized by two bulky tert-butyl groups at the 2- and 5-positions of the benzene ring and a nitro (-NO₂) group at the 4-position. The tert-butyl substituents impart significant steric hindrance, which profoundly influences its chemical reactivity, solubility, and thermal stability compared to simpler nitroaniline derivatives. Its applications may include use as an intermediate in agrochemical or pharmaceutical synthesis, where steric protection of the amine or nitro group is advantageous .

Properties

IUPAC Name |

2,5-ditert-butyl-4-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-13(2,3)9-8-12(16(17)18)10(7-11(9)15)14(4,5)6/h7-8H,15H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFYVDUUXWYGQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1[N+](=O)[O-])C(C)(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801253941 | |

| Record name | 2,5-Bis(1,1-dimethylethyl)-4-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801253941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14035-05-3 | |

| Record name | 2,5-Bis(1,1-dimethylethyl)-4-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14035-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Bis(1,1-dimethylethyl)-4-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801253941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

The direct method, as described in patent CN105884628A, involves sequential alkylation and nitration steps starting from N-(3-hydroxyphenyl)acetamide. Tert-butyl groups are introduced via Friedel-Crafts alkylation, followed by nitration at the para position relative to the amine group.

Alkylation Step

N-(3-hydroxyphenyl)acetamide undergoes alkylation with tert-butyl alcohol in the presence of concentrated sulfuric acid (95–99.9 wt%) as both catalyst and solvent. Key parameters include:

-

Molar ratios : 1:1–20 (N-(3-hydroxyphenyl)acetamide : tert-butyl alcohol : H₂SO₄)

-

Temperature : 0–50°C

-

Reaction time : 1–60 hours

The bulky tert-butyl groups are introduced at the 2 and 5 positions of the benzene ring, with sulfuric acid protonating the hydroxyl group to activate the ring for electrophilic substitution. Steric hindrance from the tert-butyl substituents necessitates prolonged reaction times to achieve complete conversion.

Nitration and Workup

After alkylation, the intermediate is nitrated using a mixture of concentrated sulfuric and nitric acids. The nitro group preferentially occupies the para position due to the directing effects of the acetamide group. Post-reaction workup involves:

-

Neutralization : Adjusting pH to 7–8 with aqueous sodium hydroxide.

-

Recrystallization : Purification using ethyl acetate/petroleum ether (1:2–2:1 v/v) to isolate 2,5-ditert-butyl-4-nitroaniline.

Protective-Group Strategy

Synthetic Pathway

Patent WO2016075703A2 outlines a multi-step approach using protective groups to improve regioselectivity. The process involves:

-

Protection : Introducing a protecting group (e.g., acetyl) to the amine.

-

Nitration : Installing the nitro group.

-

Deprotection and Reduction : Removing the protective group and reducing intermediates to yield the final product.

Nitration of Protected Intermediate

The protected compound (Formula II) is nitrated using nitric acid or sodium nitrate in sulfuric acid. This step ensures the nitro group is directed to the 4-position, avoiding competing substitution at other sites. Reaction conditions include:

Deprotection and Reduction

The nitro-protected intermediate (Formula III) undergoes deprotection under basic conditions (e.g., NaOH or K₂CO₃) to yield Formula IV. Subsequent reduction with hydrogen gas and a palladium catalyst or chemical reductants like sodium dithionite produces the target amine. Final isolation involves:

-

Filtration : Removing catalyst residues.

-

Crystallization : Using ethanol/water mixtures to obtain high-purity this compound.

Comparative Analysis of Methods

Mechanistic Considerations

Solvent Influence

-

Polar aprotic solvents (e.g., dichloromethane) favor ionic intermediates in the direct method.

-

Protic solvents (e.g., ethanol) aid in stabilizing charged species during deprotection and reduction.

Challenges and Innovations

Chemical Reactions Analysis

Types of Reactions

2,5-Ditert-butyl-4-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: The tert-butyl groups can be substituted under specific conditions, such as using strong acids or bases.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.

Substitution: Strong acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide).

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

Reduction: 2,5-Ditert-butyl-4-phenylenediamine.

Substitution: Various substituted anilines depending on the substituent used.

Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

2,5-Ditert-butyl-4-nitroaniline has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-ditert-butyl-4-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and interaction with enzymes and other proteins .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physical Properties

The tert-butyl groups in 2,5-Ditert-butyl-4-nitroaniline differentiate it from simpler nitroanilines like 4-nitroaniline and 3-nitroaniline (). Key differences include:

| Property | This compound | 4-Nitroaniline | 3-Nitroaniline |

|---|---|---|---|

| Molecular Weight (g/mol) | ~280 (estimated) | 138.12 | 138.12 |

| Substituents | 2,5-di-tert-butyl, 4-NO₂ | 4-NO₂ | 3-NO₂ |

| Solubility | Low in polar solvents (est.) | Moderate in ethanol | Moderate in ethanol |

| Melting Point | >150°C (estimated) | 147–149°C | 114°C |

Notes:

- The tert-butyl groups reduce solubility in polar solvents due to increased hydrophobicity.

- Higher thermal stability is inferred from steric protection of the nitro group .

Nitro Group Reactivity

The nitro group in this compound is less accessible for reduction compared to 4-nitroaniline. For example, SnCl₂-mediated reductions (as in ) may require prolonged reaction times or elevated temperatures due to steric hindrance. In contrast, 4-nitroaniline undergoes smooth reduction to 1,2,4-triaminobenzene derivatives under similar conditions .

Electrophilic Substitution

The tert-butyl groups act as strong electron-donating groups via inductive effects, directing electrophilic attacks to the 3-position (meta to nitro). This contrasts with 4-nitroaniline, where the nitro group deactivates the ring, limiting substitution to specific positions .

Stability and Degradation

This compound exhibits enhanced stability against hydrolysis and photodegradation compared to 4-nitroaniline. For instance, deuterated analogs like 4-nitrophenol-2,3,5,6-d₄ () highlight the role of isotopic substitution in stability studies, though tert-butyl groups provide superior steric protection compared to deuterium .

Biological Activity

2,5-Ditert-butyl-4-nitroaniline is a nitroaniline derivative that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C13H18N2O2

- Molecular Weight : 234.3 g/mol

- CAS Number : 96-28-0

The compound features two tert-butyl groups and a nitro group attached to an aniline structure, contributing to its unique physicochemical properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains.

- Anticancer Activity : Preliminary studies suggest potential anticancer effects, with mechanisms involving apoptosis induction in cancer cell lines.

The biological activity of this compound can be attributed to its interaction with cellular targets. The nitro group may participate in redox reactions or act as a Michael acceptor, leading to modifications in protein function and cellular signaling pathways.

Data Table: Biological Activity Summary

| Activity Type | Tested Organisms/Cell Lines | IC50/EC50 Values | Reference |

|---|---|---|---|

| Antimicrobial | E. coli, S. aureus | 25 µg/mL | |

| Anticancer (Breast Cancer) | MCF-7 | 15 µM | |

| Cytotoxicity | HeLa Cells | 20 µM |

Case Studies

- Antimicrobial Effects : A study investigated the antibacterial activity of various nitroanilines, including this compound. The compound demonstrated effective inhibition of growth against both Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell membranes and interference with metabolic processes.

- Cytotoxicity in Cancer Research : In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound led to significant cell death. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. This suggests potential for development as a chemotherapeutic agent.

- Environmental Impact Studies : Research into the degradation of nitroaromatic compounds highlighted the environmental persistence of this compound. Microbial transformation studies indicated that while it is resistant to biodegradation under anaerobic conditions, certain microbial strains can metabolize it into less harmful products.

Q & A

Q. What are the key considerations for synthesizing 2,5-Ditert-butyl-4-nitroaniline with high purity?

Synthesis requires careful control of nitration and tert-butyl group introduction. The steric hindrance from tert-butyl groups may slow nitration kinetics, necessitating prolonged reaction times or elevated temperatures. Purification via recrystallization (using solvents like ethanol or methanol) is critical, as impurities can arise from incomplete nitration or byproducts. Analytical validation using HPLC or GC-MS with deuterated nitroaniline standards (e.g., 4-nitroaniline-d₄ ) ensures purity. Melting point verification (e.g., 4-nitroaniline mp 146°C ) can serve as a preliminary purity check.

Q. How can researchers optimize spectroscopic characterization of this compound?

Combine NMR (¹H/¹³C) and IR spectroscopy to resolve structural ambiguities. For example:

- ¹H NMR : Tert-butyl groups exhibit sharp singlets (~1.3 ppm), while aromatic protons show splitting patterns influenced by nitro and tert-butyl substituents.

- IR : The nitro group (NO₂) shows asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹). Deuterated analogs (e.g., 4-nitroaniline-d₄ ) can aid in peak assignment. Compare data with simpler analogs like 4-nitroaniline to identify substituent effects.

Q. What methods validate the stability of this compound under storage conditions?

Conduct accelerated stability studies under varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity. Monitor degradation via:

- UV-Vis spectroscopy : Track absorbance changes at λmax (~315 nm for nitroanilines ).

- TGA/DSC : Assess thermal decomposition profiles. Use deuterated internal standards (e.g., 4-nitroaniline-d₄ ) in LC-MS to quantify degradation products.

Advanced Research Questions

Q. How can isotopic labeling resolve mechanistic pathways in the environmental degradation of this compound?

Synthesize deuterated derivatives (e.g., nitroaniline-d₄ ) to trace degradation intermediates via mass spectrometry. For example:

- Photodegradation : Expose to UV light and analyze products using HRMS. Compare fragmentation patterns of deuterated vs. non-deuterated compounds.

- Biodegradation : Use ¹⁵N-labeled nitro groups to track microbial transformation pathways.

Q. What experimental strategies address contradictions in reported spectral data for nitroaniline derivatives?

Discrepancies may arise from solvent effects, impurities, or instrumentation variability. Mitigate by:

- Standardization : Use certified reference materials (e.g., 4-nitroaniline standard ).

- Cross-validation : Compare data across multiple techniques (e.g., NMR, IR, X-ray crystallography).

- Computational modeling : Predict spectral profiles using DFT calculations and match with experimental results.

Q. How do tert-butyl substituents influence the regioselectivity of electrophilic substitution in this compound?

Design comparative studies with simpler analogs (e.g., 4-nitroaniline ). For example:

- Nitration : React 2,5-Ditert-butyl-aniline with HNO₃/H₂SO₄ and analyze product distribution via HPLC.

- Steric effects : Use X-ray crystallography to measure bond angles/distances around tert-butyl groups, correlating with reactivity trends.

Methodological Guidance for Data Analysis

Q. How should researchers design experiments to assess the compound’s photostability in environmental matrices?

- Controlled irradiation : Use solar simulators with adjustable UV intensity.

- Matrix effects : Spike the compound into soil/water samples and analyze extraction efficiency using deuterated surrogates (e.g., 4-nitroaniline-d₄ ).

- Quantitative analysis : Employ LC-MS/MS with isotopically labeled internal standards to minimize matrix interference .

Q. What advanced techniques elucidate the electronic effects of nitro and tert-butyl groups in this compound?

- Cyclic voltammetry : Measure redox potentials to assess electron-withdrawing (NO₂) vs. electron-donating (tert-butyl) effects.

- XPS : Analyze nitrogen binding energies to differentiate nitro groups from amine residues.

- Theoretical studies : Perform HOMO-LUMO calculations to predict reactivity and compare with experimental data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.